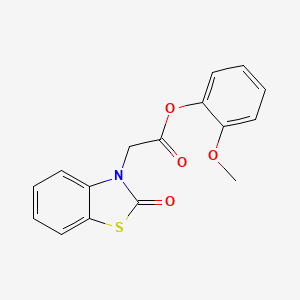

2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate" is an organic compound that incorporates elements from the benzothiazole and phenyl acetate families. This compound's structural complexity offers a wide range of chemical reactivities and properties, making it a subject of interest for synthesis and application in various chemical domains.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," often involves cyclization reactions, halogenation, and subsequent functionalization steps. One method involves the reaction of methyl (2-hydroxyphenyl)acetate with chloromethylated oxadiazole derivatives to produce compounds with similar structural features (Wang et al., 2005).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the compound , features a benzene ring fused to a thiazole ring, often with various substituents that affect the molecule's electronic and spatial configuration. For related compounds, X-ray crystallography has revealed significant insights into their molecular conformations, showcasing the orientation of substituent groups and their impact on the overall molecular geometry (Zhao et al., 2010).

Chemical Reactions and Properties

Benzothiazole derivatives, including "2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate," undergo a variety of chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions can be leveraged to introduce new functional groups or modify existing ones, expanding the compound's chemical versatility (G. Wells et al., 2000).

Scientific Research Applications

Crystallography and Molecular Structure

- A study by Kadhum et al. (2012) focused on the crystal structure of a co-crystal synthesized from a compound closely related to 2-methoxyphenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. X-ray crystallography revealed no hydrogen bonding between molecules, suggesting stability in the co-crystal form.

Chemical Synthesis and Reactions

- Wells et al. (2000) examined the oxidation of compounds like 2-methoxyphenyl benzothiazole in their research. They found that oxidation in the presence of certain reagents led to various complex molecular structures.

- The synthesis and molecular modeling of derivatives of 2-methoxyphenyl benzothiazole as aldose reductase inhibitors were explored by Ali et al. (2012). This study highlighted the potential pharmaceutical applications of these derivatives.

Dyeing and Pigment Applications

- Georgiadou and Tsatsaroni (2002) investigated heterarylazo disperse dyes derived from benzothiazole, which could color cellulose acetate in various hues, demonstrating its utility in dyeing and pigments.

Anticonvulsant and Neuroprotective Effects

- A study by Hassan et al. (2012) synthesized derivatives of benzothiazole with potential anticonvulsant and neuroprotective effects, suggesting medical applications in treating neurological disorders.

Fluorescent Compound for Metal Ion Detection

- Li Rui-j (2013) developed a fluorescent compound involving a structure similar to 2-methoxyphenyl benzothiazole, which showed selective fluorescent quenching effects for Co2+ ions, indicating potential use in chemical sensing.

Pharmaceutical Research

- The synthesis and biological evaluation of benzothiazole β-lactam conjugates by Alborz et al. (2018) demonstrated the potential of these compounds in antimicrobial and antimalarial applications.

- Saeed et al. (2014) synthesized benzothiazolyl substituted iminothiazolidinones as aldose reductase inhibitors, showing potential for treating diabetic complications.

properties

IUPAC Name |

(2-methoxyphenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-20-12-7-3-4-8-13(12)21-15(18)10-17-11-6-2-5-9-14(11)22-16(17)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNVVGVUOUIJCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)CN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)

![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)

![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)

![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)

![(1S*,5R*)-6-benzyl-3-[(2-methylphenoxy)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5557431.png)